molecular formula C12H14N2O2 B5523845 N-(1,2-benzoxazol-3-yl)pentanamide

N-(1,2-benzoxazol-3-yl)pentanamide

Cat. No.: B5523845
M. Wt: 218.25 g/mol
InChI Key: WMNKJXHDIWPOJC-UHFFFAOYSA-N
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Description

N-(1,2-benzoxazol-3-yl)pentanamide is a compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,2-benzoxazol-3-yl)pentanamide typically involves the condensation of 2-aminophenol with an appropriate aldehyde or ketone, followed by further functionalization to introduce the pentanamide group. One common method involves the use of a catalyst such as pent-ethylene diammonium pentachloro bismuth under solvent-free conditions at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, including the use of continuous flow reactors and optimization of reaction conditions for yield and purity, would likely apply.

Chemical Reactions Analysis

Types of Reactions

N-(1,2-benzoxazol-3-yl)pentanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzoxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under conditions such as acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxazole oxides, while substitution reactions can produce a variety of functionalized benzoxazole derivatives .

Scientific Research Applications

N-(1,2-benzoxazol-3-yl)pentanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1,2-benzoxazol-3-yl)pentanamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to the inhibition of bacterial enzymes or disruption of cell membrane integrity. Its anticancer effects could be attributed to the induction of apoptosis or inhibition of cell proliferation pathways .

Comparison with Similar Compounds

Similar Compounds

    Benzoxazole: The parent compound, known for its broad range of biological activities.

    2-aryl benzoxazole derivatives: These compounds have similar structures but different functional groups, leading to varied biological activities.

    Benzoxazole oxides: Oxidized derivatives with distinct chemical properties.

Uniqueness

N-(1,2-benzoxazol-3-yl)pentanamide is unique due to its specific functionalization with a pentanamide group, which may confer distinct biological activities and chemical reactivity compared to other benzoxazole derivatives .

Properties

IUPAC Name

N-(1,2-benzoxazol-3-yl)pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-2-3-8-11(15)13-12-9-6-4-5-7-10(9)16-14-12/h4-7H,2-3,8H2,1H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMNKJXHDIWPOJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=NOC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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